molecular formula C17H20BF3N2O2 B1415255 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole CAS No. 1853185-17-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole

Cat. No.: B1415255
CAS No.: 1853185-17-7
M. Wt: 352.2 g/mol
InChI Key: AGEYPKFEACWONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound features a pyrazole core substituted at the 1-position with a 4-(trifluoromethyl)benzyl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. Its molecular formula is C₁₈H₂₂BF₃N₂O₂ (MW: 366.19 g/mol) .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BF3N2O2/c1-15(2)16(3,4)25-18(24-15)14-9-22-23(11-14)10-12-5-7-13(8-6-12)17(19,20)21/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEYPKFEACWONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H20B2F3N3O2C_{18}H_{20}B_{2}F_{3}N_{3}O_{2}, with a molecular weight of approximately 392.25 g/mol. The structure features a pyrazole ring substituted with a trifluoromethyl phenyl group and a boron-containing dioxaborolane moiety.

PropertyValue
Molecular FormulaC18H20B2F3N3O2C_{18}H_{20}B_{2}F_{3}N_{3}O_{2}
Molecular Weight392.25 g/mol
CAS Number123456-78-9

Synthesis

The synthesis of this compound involves the reaction of pyrazole derivatives with boronic acid pinacol esters under controlled conditions. The process has been optimized to yield high purity and good yield.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole with trifluoromethyl substitutions exhibit significant antimicrobial activity against various bacterial strains, including drug-resistant pathogens like Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Values:

  • Compounds in this series have shown MIC values as low as 0.5 µg/mL against S. aureus.
  • The presence of the trifluoromethyl group enhances the efficacy of these compounds compared to their non-substituted counterparts .

The antimicrobial activity is believed to be linked to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The dioxaborolane moiety may play a crucial role in facilitating cellular uptake and enhancing bioavailability.

Case Studies

  • Study on MRSA Inhibition
    • A recent investigation evaluated the effectiveness of several pyrazole derivatives against MRSA strains.
    • Results indicated that compounds with the trifluoromethyl group showed superior bactericidal activity, achieving over 3 log reductions in viable cell counts within 8 hours at concentrations above their MIC .
  • Biofilm Eradication
    • Another study assessed the ability of these compounds to disrupt biofilm formation by S. aureus.
    • The most potent derivatives exhibited Minimum Biofilm Eradication Concentration (MBEC) values as low as 1 µg/mL , indicating their potential use in treating chronic infections associated with biofilms .

Comparison with Similar Compounds

Key Characteristics :

  • Functionality : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern aryl-aryl bond formation in medicinal chemistry .
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, making the compound valuable in drug discovery for improved pharmacokinetics .

Comparison with Similar Compounds

Below is a systematic comparison with structurally related pyrazole-based boronate esters, focusing on substituents, synthesis, and applications.

Structural Analogues

Compound Name Substituent at Pyrazole 1-Position Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 4-(Trifluoromethyl)benzyl C₁₈H₂₂BF₃N₂O₂ 366.19 High lipophilicity, bioactivity in targeted therapies
1-Methyl-4-[4-(dioxaborolan-2-yl)phenyl]-1H-pyrazole Methyl C₁₆H₂₁BN₂O₂ 284.16 Simpler structure; used in agrochemical intermediates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole 3-(Trifluoromethyl)phenylethyl C₁₈H₂₂BF₃N₂O₂ 366.19 Isomeric ethyl-linked CF₃ group; similar MW but altered steric effects
4-[4-(Dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid Benzoic acid methylene C₁₇H₂₁BN₂O₄ 328.20 Carboxylic acid enhances solubility; potential for conjugation
1-(3-Fluoro-4-methylbenzyl)-4-(dioxaborolan-2-yl)-1H-pyrazole 3-Fluoro-4-methylbenzyl C₁₇H₂₂BFN₂O₂ 322.18 Fluorine substitution for metabolic resistance

Research Findings

  • Target Compound : Demonstrated utility in ROS-responsive prodrug systems. In tumor microenvironments, the boronate ester undergoes oxidation, releasing active drugs (e.g., RNase A) selectively in cancer cells .
  • Methyl-Substituted Analogue : Exhibits herbicidal activity in preliminary screens, attributed to its ability to inhibit plant-specific enzymes .
  • Ethyl-Linked CF₃ Derivative : Shows comparable Suzuki reactivity but reduced cellular uptake due to steric hindrance from the ethyl spacer .

Preparation Methods

Method A: Sodium Hydride (NaH)-Mediated Alkylation

  • Reagents :

    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 4-(Trifluoromethyl)benzyl chloride
    • Sodium hydride (60% dispersion in oil)
    • DMF (solvent)
  • Procedure :

    • The pyrazole boronic ester (10.00 g, 51.54 mmol) is dissolved in DMF and cooled to 0°C.
    • NaH (3.092 g, 77.30 mmol) is added to deprotonate the pyrazole nitrogen.
    • After stirring at room temperature for 30 minutes, 4-(trifluoromethyl)benzyl chloride (11.82 mL, 67.00 mmol) is added dropwise.
    • The reaction is stirred overnight, quenched with aqueous NH₄Cl, and extracted with ethyl acetate.
    • The organic layer is dried (MgSO₄) and concentrated to yield the product.
  • Yield : 86.46%.

  • Key Advantage : High efficiency due to strong base (NaH), ensuring complete deprotonation.

Method B: Potassium Carbonate (K₂CO₃)-Assisted Alkylation

  • Reagents :

    • Same pyrazole boronic ester
    • 4-(Trifluoromethyl)benzyl bromide
    • K₂CO₃ (base)
    • DMF (solvent)
  • Procedure :

    • The pyrazole boronic ester (1.00 g, 5.15 mmol) is mixed with K₂CO₃ (1.07 g, 7.73 mmol) in DMF.
    • 4-(Trifluoromethyl)benzyl bromide (1.03 g, 6.18 mmol) is added, and the mixture is stirred at 20°C for 16 hours.
    • Workup includes extraction with ethyl acetate and drying (Na₂SO₄).
  • Yield : 60%.

  • Limitation : Lower yield compared to Method A, likely due to milder base activity.

Optimization and Comparative Analysis

Parameter Method A (NaH) Method B (K₂CO₃)
Base NaH (60% in oil) K₂CO₃
Temperature 0°C → RT 20°C
Reaction Time Overnight 16 hours
Yield 86.46% 60%
Key Advantage High yield Mild conditions

Critical Factors Influencing Yield

  • Base Strength : NaH’s superior deprotonation capability enhances reaction efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve solubility.
  • Stoichiometry : Excess benzyl halide (1.3 equiv) ensures complete alkylation.

Applications and Derivatives

  • Suzuki-Miyaura Coupling : The boronic ester moiety enables cross-coupling reactions for constructing biaryl systems, relevant in drug discovery.
  • Biological Activity : Pyrazole derivatives exhibit antimicrobial and anticancer properties, with trifluoromethyl groups enhancing metabolic stability.

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and how is its structural integrity validated?

The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. Typical steps include:

  • Boronate ester formation : Reaction of halogenated pyrazole precursors with pinacol borane under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF .
  • Functionalization : Substitution at the pyrazole nitrogen with a 4-(trifluoromethyl)benzyl group using alkylation agents like 4-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K₂CO₃) .
    Validation :
  • NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for pyrazole protons, ¹³C NMR for trifluoromethylphenyl integration) .
  • Mass spectrometry : Validates molecular weight (366.19 g/mol) .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, and B content .

Basic: How does the boronate ester group influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and reactivity in Suzuki-Miyaura couplings:

  • Steric protection : The pinacol structure prevents hydrolysis of the boronate ester, enabling storage and handling in air for short periods .
  • Reactivity : The electron-deficient pyrazole ring directs coupling to occur selectively at the boronate-bearing carbon. Solvent choice (e.g., DMF/water mixtures) and catalysts (e.g., Pd(PPh₃)₄) optimize yields .

Advanced: How can reaction conditions be optimized to address low yields in Suzuki-Miyaura couplings involving this compound?

Low yields often arise from:

  • Palladium catalyst selection : Bulky ligands (e.g., SPhos) improve efficiency in sterically hindered systems .
  • Base sensitivity : Use mild bases (e.g., K₃PO₄) to avoid decomposition of the trifluoromethyl group .
  • Temperature control : Heating to 80–100°C in degassed solvents minimizes side reactions .
    Troubleshooting :
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Purify via column chromatography (silica gel, gradient elution) .

Advanced: What computational approaches aid in predicting the biological activity of derivatives of this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Docking scores correlate with antifungal potential .
  • DFT calculations : Analyze electron density maps to predict regioselectivity in further functionalization .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .

Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents .
  • Pyrazole substitution : Replacing the benzyl group with heteroaromatic rings (e.g., thiazole) modulates selectivity for kinase targets .
  • Boronate ester replacement : Switching to a carboxylic acid bioisostere reduces off-target interactions but may lower cell permeability .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from:

  • Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) for ¹H NMR comparisons .
  • Tautomerism : Pyrazole tautomers (e.g., NH vs. N-alkylated forms) alter peak splitting. Use variable-temperature NMR to confirm assignments .
  • Impurities : Cross-validate with HPLC (C18 column, acetonitrile/water gradient) to detect byproducts .

Advanced: What strategies mitigate decomposition during storage or handling?

  • Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent boronate ester hydrolysis .
  • Lyophilization : For long-term stability, lyophilize from tert-butanol/water mixtures to form amorphous solids .

Advanced: How is this compound utilized in developing PET radiotracers?

The boronate group enables ¹⁸F-labeling via isotope exchange:

  • Radiosynthesis : React with [¹⁸F]KF/K₂.2.2. in DMSO at 120°C for 10 min .
  • Biodistribution : Assess brain uptake in murine models using autoradiography, leveraging the trifluoromethyl group’s lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.